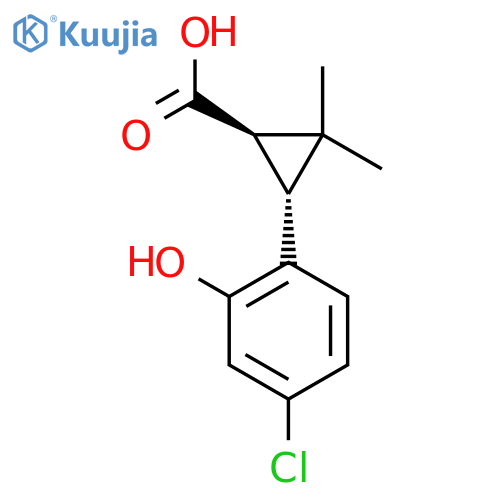

Cas no 2227695-24-9 (rac-(1R,3R)-3-(4-chloro-2-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

rac-(1R,3R)-3-(4-chloro-2-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- rac-(1R,3R)-3-(4-chloro-2-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid

- 2227695-24-9

- EN300-1980734

-

- インチ: 1S/C12H13ClO3/c1-12(2)9(10(12)11(15)16)7-4-3-6(13)5-8(7)14/h3-5,9-10,14H,1-2H3,(H,15,16)/t9-,10+/m1/s1

- InChIKey: GCIXYBSLQRJUBB-ZJUUUORDSA-N

- ほほえんだ: ClC1C=CC(=C(C=1)O)[C@@H]1[C@@H](C(=O)O)C1(C)C

計算された属性

- せいみつぶんしりょう: 240.0553220g/mol

- どういたいしつりょう: 240.0553220g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 303

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

rac-(1R,3R)-3-(4-chloro-2-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1980734-1.0g |

rac-(1R,3R)-3-(4-chloro-2-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2227695-24-9 | 1g |

$1256.0 | 2023-06-02 | ||

| Enamine | EN300-1980734-5.0g |

rac-(1R,3R)-3-(4-chloro-2-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2227695-24-9 | 5g |

$3645.0 | 2023-06-02 | ||

| Enamine | EN300-1980734-0.1g |

rac-(1R,3R)-3-(4-chloro-2-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2227695-24-9 | 0.1g |

$1106.0 | 2023-09-16 | ||

| Enamine | EN300-1980734-0.5g |

rac-(1R,3R)-3-(4-chloro-2-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2227695-24-9 | 0.5g |

$1207.0 | 2023-09-16 | ||

| Enamine | EN300-1980734-2.5g |

rac-(1R,3R)-3-(4-chloro-2-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2227695-24-9 | 2.5g |

$2464.0 | 2023-09-16 | ||

| Enamine | EN300-1980734-5g |

rac-(1R,3R)-3-(4-chloro-2-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2227695-24-9 | 5g |

$3645.0 | 2023-09-16 | ||

| Enamine | EN300-1980734-10g |

rac-(1R,3R)-3-(4-chloro-2-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2227695-24-9 | 10g |

$5405.0 | 2023-09-16 | ||

| Enamine | EN300-1980734-0.05g |

rac-(1R,3R)-3-(4-chloro-2-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2227695-24-9 | 0.05g |

$1056.0 | 2023-09-16 | ||

| Enamine | EN300-1980734-0.25g |

rac-(1R,3R)-3-(4-chloro-2-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2227695-24-9 | 0.25g |

$1156.0 | 2023-09-16 | ||

| Enamine | EN300-1980734-10.0g |

rac-(1R,3R)-3-(4-chloro-2-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2227695-24-9 | 10g |

$5405.0 | 2023-06-02 |

rac-(1R,3R)-3-(4-chloro-2-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid 関連文献

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214

-

Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941

-

Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855

rac-(1R,3R)-3-(4-chloro-2-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acidに関する追加情報

Rac-(1R,3R)-3-(4-Chloro-2-Hydroxyphenyl)-2,2-Dimethylcyclopropane-1-Carboxylic Acid

The compound rac-(1R,3R)-3-(4-chloro-2-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid (CAS No: 2227695-24-9) is a highly specialized organic molecule with significant applications in the fields of pharmaceuticals and materials science. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its versatile chemical properties.

The cyclopropane ring in this molecule is a key structural feature that imparts rigidity and strain, making it a valuable component in drug design. The 4-chloro-2-hydroxyphenyl group attached to the cyclopropane ring introduces additional functionality, including potential hydrogen bonding capabilities and electronic effects that can influence the molecule's reactivity and bioavailability.

Recent studies have highlighted the importance of stereoisomerism in this compound, particularly the (1R,3R) configuration. Researchers have demonstrated that this specific stereochemistry significantly impacts the molecule's pharmacokinetic properties, making it a promising candidate for targeted drug delivery systems. The carboxylic acid group at position 1 further enhances the molecule's ability to form salts or esters, which are often critical in drug formulation.

In terms of synthesis, this compound is typically prepared through a multi-step process involving stereoselective cyclopropanation and subsequent functionalization of the aromatic ring. The use of chiral catalysts has been shown to improve the enantiomeric excess of the product, which is crucial for maintaining its desired pharmacological properties.

One of the most exciting developments involving this compound is its application in antibiotic development. Studies have shown that derivatives of this molecule exhibit potent activity against multidrug-resistant bacterial strains, offering a new avenue for combating antibiotic resistance. Additionally, its unique structure has been explored in the development of bioactive polymers, where it serves as a building block for materials with tailored mechanical and biocompatible properties.

From an environmental perspective, researchers have also investigated the biodegradation pathways of this compound to ensure its safe disposal and minimize ecological impact. These studies have revealed that under specific microbial conditions, the compound undergoes efficient breakdown into non-toxic byproducts.

In conclusion, rac-(1R,3R)-3-(4-chloro-2-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid (CAS No: 2227695-24-9) represents a cutting-edge molecule with diverse applications across multiple scientific disciplines. Its unique structure and stereochemistry make it an invaluable tool in modern chemical research and development.

2227695-24-9 (rac-(1R,3R)-3-(4-chloro-2-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid) 関連製品

- 1506330-43-3(methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)-2-hydroxyacetate)

- 2680836-90-0(2,6-Dichloro-4-(2,2,2-trifluoroacetamido)benzoic acid)

- 1052535-69-9(4-(1H-Benzoimidazol-2-YL)-benzoic acid hydrochloride)

- 349085-99-0(4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide)

- 1542644-38-1(3-4-(propan-2-yloxy)phenylazetidin-3-ol)

- 1803575-30-5(3-(Aminomethyl)-2-bromo-4-chloro-5-(trifluoromethoxy)pyridine)

- 2033707-36-5(2-(2-nitrobenzenesulfonyl)-octahydro-1H-isoindol-4-amine)

- 1806930-50-6(5-(Bromomethyl)-2-(difluoromethyl)-3-fluoropyridine-6-acetonitrile)

- 1261854-98-1(6-Fluoro-5-(2-(trifluoromethoxy)phenyl)picolinaldehyde)

- 921785-95-7(N-tert-butyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide)